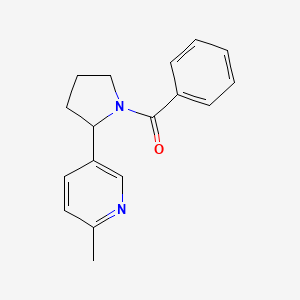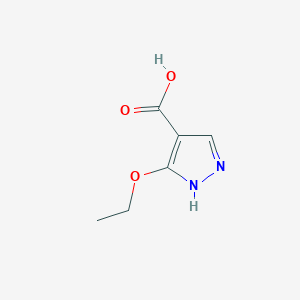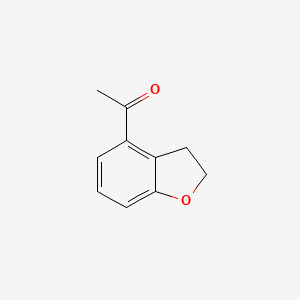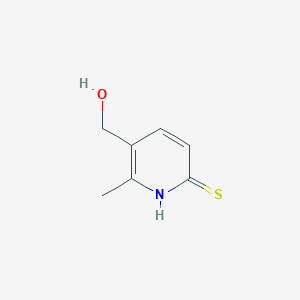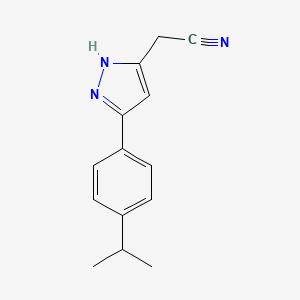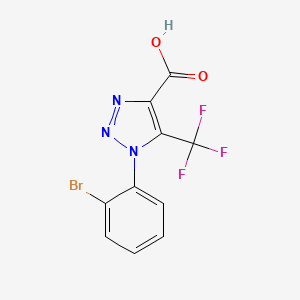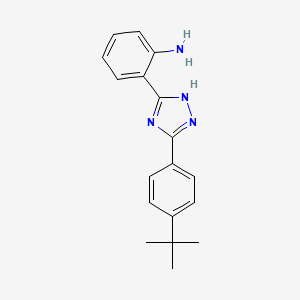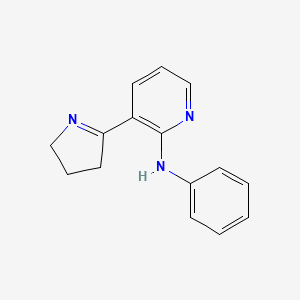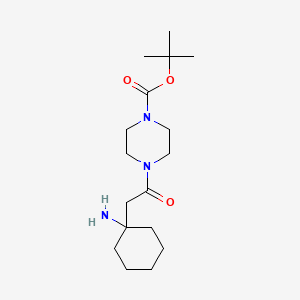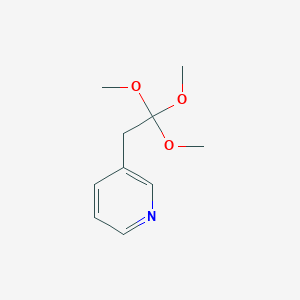
4-(2-Bromophenyl)thiazol-5-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Bromophenyl)thiazol-5-amine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its thiazole ring
準備方法
The synthesis of 4-(2-Bromophenyl)thiazol-5-amine typically involves the reaction of 2-bromobenzaldehyde with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. The general reaction conditions include:
Reagents: 2-bromobenzaldehyde, thiourea
Solvent: Ethanol or methanol
Catalyst: Acidic medium (e.g., hydrochloric acid)
Temperature: Reflux conditions
Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors to enhance yield and purity.
化学反応の分析
4-(2-Bromophenyl)thiazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), and catalysts like palladium.
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), solvents like water or acetic acid.
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents like tetrahydrofuran (THF).
Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
4-(2-Bromophenyl)thiazol-5-amine has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various bioactive molecules, including antimicrobial and anticancer agents.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-(2-Bromophenyl)thiazol-5-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, in anticancer studies, it has been shown to inhibit the growth of cancer cells by interfering with specific signaling pathways .
類似化合物との比較
4-(2-Bromophenyl)thiazol-5-amine can be compared with other thiazole derivatives, such as:
4-(4-Bromophenyl)thiazol-2-amine: Similar in structure but with different substitution patterns, leading to variations in biological activity.
2-Amino-4-(4-bromophenyl)thiazole: Another thiazole derivative with distinct chemical properties and applications.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.
特性
分子式 |
C9H7BrN2S |
|---|---|
分子量 |
255.14 g/mol |
IUPAC名 |
4-(2-bromophenyl)-1,3-thiazol-5-amine |
InChI |
InChI=1S/C9H7BrN2S/c10-7-4-2-1-3-6(7)8-9(11)13-5-12-8/h1-5H,11H2 |
InChIキー |
FMCZNLNWKKOUQZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=C(SC=N2)N)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



